4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClINO4S/c14-11-6-1-8(13(17)18)7-12(11)21(19,20)16-10-4-2-9(15)3-5-10/h1-7,16H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCDBKDBOKSHFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClINO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210091 | |
| Record name | 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379725-42-5 | |
| Record name | 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=379725-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-[[(4-iodophenyl)amino]sulfonyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid
Retrosynthetic Analysis and Key Precursor Identification for 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid Synthesis
A retrosynthetic analysis of this compound identifies the central sulfonamide (S-N) bond as the primary disconnection point. This approach simplifies the target molecule into two key precursors: an activated benzoic acid derivative and an iodinated aniline (B41778) derivative.
Key Disconnection and Precursors:
Sulfonamide Bond Disconnection: Cleavage of the S-N bond between the sulfonyl group and the iodophenylamino group points to two primary building blocks:
4-chloro-3-(chlorosulfonyl)benzoic acid : This electrophilic precursor contains the chloro- and carboxy-substituted benzene (B151609) ring, activated with a sulfonyl chloride group.
4-iodoaniline (B139537) : This nucleophilic precursor provides the iodinated aromatic amine segment.
The synthesis of these precursors, in turn, requires specific halogenation and functional group installation strategies on simpler aromatic starting materials. The synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid typically starts from 4-chlorobenzoic acid, while 4-iodoaniline can be prepared from aniline.
Classical Synthetic Routes to the this compound Core Structure
Traditional methods for assembling the target molecule rely on robust and well-established reactions, primarily focusing on sulfonylation and amidation.
Amidation and Sulfonylation Strategies
The cornerstone of the classical synthesis is the formation of the sulfonamide linkage. This is typically achieved by reacting the highly reactive 4-chloro-3-(chlorosulfonyl)benzoic acid with 4-iodoaniline.
The reaction involves the nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic sulfur atom of the sulfonyl chloride. This process is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Typical Reaction Conditions for Sulfonamide Formation
| Component | Role | Examples |
|---|---|---|
| Solvent | Provides reaction medium | Dichloromethane (DCM), Tetrahydrofuran (THF), Pyridine |
| Base | Acid Scavenger | Pyridine, Triethylamine (TEA) |
| Temperature | Reaction Control | 0 °C to room temperature |
This direct sulfonylation approach is a high-yielding and straightforward method for constructing the core structure of the target molecule. nih.gov
Halogenation and Functional Group Interconversions on Aromatic Systems
The synthesis of the key precursors involves specific halogenation and functional group interconversion steps.
Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid : The primary route to this precursor is the direct chlorosulfonation of 4-chlorobenzoic acid. google.com This electrophilic aromatic substitution reaction uses chlorosulfonic acid, often in excess, to introduce the -SO₂Cl group ortho to the carboxylic acid and meta to the chlorine atom. The reaction is typically conducted at elevated temperatures. google.com
Synthesis of 4-iodoaniline : This precursor can be synthesized through various methods, including the direct iodination of aniline using iodine and a suitable oxidizing agent or an electrophilic iodine source. Protecting the amine group prior to iodination is a common strategy to control regioselectivity and prevent side reactions.
Modern Synthetic Advancements and Green Chemistry Approaches in this compound Production
Recent advancements in synthetic chemistry offer more efficient, sustainable, and versatile methods for constructing molecules like this compound. These include catalytic bond-forming reactions and the application of flow chemistry.
Catalytic Methods for C-N, C-S, and C-I Bond Formation
Transition-metal catalysis has revolutionized the formation of key bonds present in the target molecule, offering milder conditions and broader substrate scopes compared to classical methods.
C-N Bond Formation : Modern cross-coupling reactions provide alternatives to classical sulfonylation. Nickel-catalyzed methods, for example, can efficiently form C-N bonds between sulfonamides and aryl electrophiles. princeton.edu Copper-based catalysts have also proven effective for the N-arylation of sulfonamides using aryl boronic acids. jsynthchem.com These methods can be advantageous when direct sulfonylation is problematic.
C-S Bond Formation : Catalytic methods can be employed to generate the sulfonyl chloride precursor. Organophosphorus-catalyzed deoxygenation strategies can convert sulfonyl chlorides and alcohols into C-S bonds, representing a modern approach to forming related sulfur-containing compounds. researchgate.netrsc.org
C-I Bond Formation : Palladium-catalyzed C-H iodination using aryl iodides as mild iodinating reagents represents a state-of-the-art method for introducing iodine onto an aromatic ring. chinesechemsoc.org Such methods offer high regioselectivity under mild conditions and can be applied to complex molecules. The use of iodide additives has also been shown to accelerate other palladium-catalyzed cross-coupling reactions. nih.govutexas.eduacs.org
Examples of Modern Catalytic Systems
| Bond Type | Catalyst System | Substrates | Key Advantage |
|---|---|---|---|
| C-N | Nickel / Photosensitizer | Sulfonamides + Aryl Halides | Broad substrate scope, efficient C-N coupling. princeton.edu |
| C-N | Copper-based Nanocatalyst | Sulfonamides + Boronic Acids | Low cost, high yield, reusable catalyst. jsynthchem.com |
| C-I | Palladium(II) | Arenes + Aryl Iodides | Mild, site-selective C-H functionalization. chinesechemsoc.org |
Flow Chemistry and Continuous Synthesis Protocols for Scalable Research Production
Flow chemistry has emerged as a powerful tool for the synthesis of chemical compounds, offering enhanced safety, efficiency, and scalability. acs.org The synthesis of sulfonamides is well-suited to flow protocols.
Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. rsc.org For sulfonamide synthesis, a solution of the sulfonyl chloride can be mixed with a stream of the amine and a base in a meso-reactor, leading to rapid and efficient product formation. acs.org This methodology minimizes waste and allows for the safe handling of highly reactive intermediates like sulfonyl chlorides. rsc.org Fully automated multi-step flow systems have been developed for the production of sulfonamide libraries, demonstrating the robustness of this technology for scalable research and production. acs.orggoogle.com
Purification and Isolation Techniques for Research-Grade this compound
Achieving a high degree of purity for this compound is crucial for its use in research applications. The primary methods employed for its purification and isolation are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid organic compounds. alfa-chemistry.com This method relies on the principle that the solubility of a compound in a solvent increases with temperature. alfa-chemistry.com For the purification of sulfamoylbenzoic acid derivatives, a mixed solvent system, such as water and ethanol, has been shown to be effective. google.comprepchem.com The crude product is dissolved in a minimum amount of the hot solvent mixture to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. alfa-chemistry.com The purified crystals are then isolated by filtration. alfa-chemistry.com The selection of an appropriate solvent or solvent system is critical for successful recrystallization. youtube.com
Column chromatography is another powerful technique for the purification of organic compounds. teledyneisco.com This method separates compounds based on their differential adsorption onto a stationary phase. For compounds like this compound, which possess polar functional groups, both normal-phase and reversed-phase chromatography can be considered.
In normal-phase chromatography , a polar stationary phase like silica (B1680970) gel is used with a non-polar mobile phase. However, the strong polarity of the carboxylic acid and sulfonamide groups might lead to irreversible adsorption on the silica. biotage.com
Reversed-phase chromatography , which utilizes a non-polar stationary phase (like C18-modified silica) and a polar mobile phase, is often more suitable for purifying polar and ionizable compounds. teledyneisco.combiotage.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid group, leading to better peak shapes and separation. teledyneisco.com
The choice between these purification techniques depends on the nature and quantity of the impurities present in the crude product. A summary of these techniques is presented in the table below.
| Technique | Principle | Typical Conditions |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Dissolution in a minimal amount of a hot solvent (e.g., ethanol/water mixture) followed by slow cooling to induce crystallization. google.comprepchem.com |
| Column Chromatography | Separation based on differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | Reversed-Phase: C18 stationary phase with a water/acetonitrile or water/methanol gradient, often with a TFA additive. teledyneisco.com |
Advanced Structural Characterization and Spectroscopic Analysis in 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid Research
X-ray Crystallography for Elucidating Solid-State Structures of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid and its Analogs
Analysis of related structures, such as 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide, provides insight into the expected solid-state arrangement. In this analog, the dihedral angle between its two benzene (B151609) rings is 52.13 (10)°. nih.gov Such crystallographic data is foundational for understanding structure-property relationships.
Table 1: Example Crystallographic Data for an Analogous Benzamide Structure
| Parameter | Value |
|---|---|
| Compound Name | 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide |
| Chemical Formula | C₁₄H₁₀Cl₂INO₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.8694 (6) |
| b (Å) | 10.3837 (8) |
| c (Å) | 10.4288 (5) |
| α (°) | 103.862 (5) |
| β (°) | 96.452 (5) |
| γ (°) | 114.949 (7) |
Data sourced from a study on a related benzamide intermediate. nih.gov
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to crystallize in multiple different crystal forms, is a critical area of study for sulfonamides and benzoic acid derivatives. mdpi.comrsc.org Different polymorphs of the same compound can exhibit distinct physicochemical properties. The formation of polymorphs is often influenced by the conformational flexibility of the molecule and the diverse intermolecular interactions it can form. rsc.org Studies on analogous compounds, such as 4-chloro-5-chlorosulfonylsalicylic acid, have successfully identified multiple polymorphic forms through recrystallization from various solvents. mdpi.com
Co-crystallization is another important strategy in crystal engineering, where the target molecule is crystallized with a second, different molecule (a co-former) to create a new crystalline solid with potentially improved properties. nih.gov This technique is particularly relevant for molecules like this compound, which possesses multiple functional groups capable of forming robust intermolecular interactions with suitable co-formers. nih.govresearchgate.net The systematic study of co-crystallization with various carboxylic acids or other hydrogen-bond donors and acceptors can lead to the discovery of novel solid forms. researchgate.net
Intermolecular Interactions, Hydrogen Bonding, and Halogen Bonding Networks
The crystal packing of this compound is dictated by a network of intermolecular interactions. nih.gov Aromatic sulfonamides are known to form highly ordered supramolecular structures through hydrogen bonds and π–π stacking. nih.gov The most prominent interactions are typically strong hydrogen bonds. The carboxylic acid group is expected to form classic head-to-head dimers via O—H⋯O hydrogen bonds, a common and robust supramolecular synthon. nih.gov Furthermore, the sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of extended chains or sheets. nih.govacs.org Intermolecular hydrogen bonding between the sulfonamide proton (N-H) and a sulfonyl oxygen atom (S=O) of a neighboring molecule is a characteristic interaction in the crystals of aromatic sulfonamides. acs.org
Given the presence of both chlorine and iodine atoms, halogen bonding is also a significant directing force in the crystal architecture. nih.gov A halogen bond is an attractive interaction between the electropositive region (σ-hole) on a halogen atom and a Lewis base, such as the oxygen or nitrogen atoms of the sulfonamide or carboxylic acid groups, or the π-system of an aromatic ring. nih.gov In related co-crystals, iodine atoms have been shown to form strong halogen bonds with nitrogen atoms (I···N) or with the π-system of aromatic rings (I···π). nih.gov The interplay between these strong hydrogen bonds and halogen bonds is a key determinant of the final crystal structure. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Solution-State Structural Elucidation of this compound
While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed chemical structure and conformation of molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals.
Based on the structure, the ¹H NMR spectrum would show distinct regions for the aromatic protons. The protons on the 4-chlorobenzoic acid moiety and the 4-iodophenyl moiety would appear as complex multiplets due to spin-spin coupling. The acidic proton of the carboxylic acid and the N-H proton of the sulfonamide would likely appear as broad singlets, with chemical shifts that can be dependent on solvent and concentration.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (See Figure) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 1 | - | ~130 |
| 2 | ~8.0 | ~131 |
| 3 | - | ~140 |
| 4 | - | ~138 |
| 5 | ~8.2 | ~130 |
| 6 | ~7.8 | ~133 |
| 7 (COOH) | ~13.0 (broad) | ~166 |
| 1' | - | ~138 |
| 2', 6' | ~7.0 | ~123 |
| 3', 5' | ~7.8 | ~139 |
| 4' | - | ~95 |
| NH | ~10.5 (broad) | - |
Note: These are estimated values based on data from analogous structures and chemical shift prediction tools. Actual values may vary based on solvent and experimental conditions.
Figure: Numbering scheme for NMR assignments.2D NMR (COSY, HSQC, HMBC, NOESY) Applications for Complete Assignment
Due to the structural complexity and potential for signal overlap in the 1D spectra, 2D NMR experiments are essential for a complete and accurate assignment of resonances.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of protons within the 4-chlorobenzoic acid ring and separately within the 4-iodophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It provides a direct link between the ¹H and ¹³C assignments, confirming which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the N-H proton to carbons in both aromatic rings, confirming the sulfonamide linkage. It would also show correlations from the aromatic protons to the carboxylic carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the two aromatic rings.
Isotopic Labeling Strategies for Complex Spectral Assignments
For molecules of significant complexity or for specific mechanistic or dynamic studies, isotopic labeling can be an invaluable tool. This involves strategically replacing certain atoms (like ¹²C or ¹⁴N) with their NMR-active isotopes (¹³C or ¹⁵N). nih.gov While chemical synthesis of an isotopically labeled version of this compound would be a significant undertaking, it offers powerful advantages.
Uniform or selective ¹³C and/or ¹⁵N enrichment would dramatically enhance the sensitivity of ¹³C and ¹⁵N NMR experiments. nih.gov For example, ¹⁵N labeling would allow for direct observation of the sulfonamide nitrogen atom and enable the use of ¹H-¹⁵N correlation experiments (like ¹H-¹⁵N HSQC/HMBC), which are often more sensitive and less crowded than their ¹H-¹³C counterparts. This approach simplifies otherwise complex spectra and allows for the unambiguous assignment of resonances, especially in larger analogs or when the molecule is part of a larger complex. nih.govsigmaaldrich.com
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds. Its primary function is to provide an extremely accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For this compound (C₁₃H₉ClINO₄S), HRMS would be used to confirm the presence and number of all constituent atoms by matching the experimental mass to the calculated exact mass.
The fragmentation of the molecule under ionization (e.g., Electron Ionization or Electrospray Ionization) provides a molecular fingerprint that confirms the structure. The fragmentation pattern reveals the way the molecule breaks apart into smaller, charged pieces. Analysis of these fragments helps to confirm the connectivity of the different functional groups.
For this compound, key fragmentation pathways would likely include:
Cleavage of the S-N bond, separating the 4-iodophenylamine and the 4-chloro-3-sulfamoylbenzoic acid moieties.
Loss of the sulfonic acid group (SO₃) or sulfur dioxide (SO₂).
Decarboxylation (loss of CO₂) from the benzoic acid group.
Cleavage of the C-I and C-Cl bonds.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| Ion | Proposed Structure / Origin | Predicted m/z |
|---|---|---|
| [M]⁺ or [M-H]⁻ | Parent Molecular Ion | ~452.9 |
| [M-COOH]⁺ | Loss of carboxyl group | ~407.9 |
| [M-SO₂NH]⁺ | Loss of sulfamoyl group | ~373.9 |
| [C₇H₄ClNO₂]⁺ | 4-chlorobenzoic acid fragment | ~155.0 |
| [C₆H₅IN]⁺ | 4-iodoaniline (B139537) fragment | ~217.9 |
| [C₆H₄I]⁺ | Iodophenyl cation | ~202.9 |
Note: m/z values are for the most abundant isotopes and will appear as clusters in the spectrum due to the isotopic distribution of Cl, S, and other elements.
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting a specific ion and analyzing the resulting fragment ions. In the analysis of this compound, MS/MS provides unambiguous structural confirmation by breaking the molecule apart at its weakest bonds and identifying the resulting sub-structures.
Typically, the molecule is first ionized, commonly using electrospray ionization (ESI), to form a precursor ion. For this compound, analysis in negative ion mode would likely yield the deprotonated molecule [M-H]⁻ as the precursor ion. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break into smaller, charged product ions. The masses of these product ions provide a fragmentation pattern that acts as a structural fingerprint.
The most probable fragmentation pathways for this compound involve the cleavage of the sulfonamide (S-N) and carbon-sulfur (C-S) bonds, as well as the loss of small, stable molecules like sulfur dioxide (SO₂) and carbon dioxide (CO₂). Analysis of these fragments allows researchers to piece together the original structure and confirm the connectivity of the benzoic acid, sulfonamide, and iodophenyl moieties.
Table 1: Predicted MS/MS Fragmentation of [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Fragment Structure |
|---|---|---|---|
| 451.9 | 407.9 | CO₂ | Loss of carbon dioxide from the carboxylic acid group |
| 451.9 | 324.9 | I | Cleavage of the carbon-iodine bond |
| 451.9 | 262.9 | C₆H₄I | Cleavage of the S-N bond with loss of the iodophenyl group |
| 451.9 | 188.0 | C₇H₄ClNO₂S | Cleavage of the S-N bond with loss of the chlorobenzoyl-sulfonamide moiety |
Disclaimer: This table represents predicted fragmentation patterns based on chemical principles, as direct experimental data for this specific compound is not widely published.
Coupling with Chromatographic Techniques for Mixture Analysis (e.g., LC-MS)
To analyze this compound within complex mixtures, such as reaction products or biological samples, mass spectrometry is frequently coupled with a separation technique like liquid chromatography (LC). Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method that first separates the components of a mixture before they are introduced into the mass spectrometer for detection and identification.
For a polar, acidic compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common approach. In this method, the sample is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds. The composition of the mobile phase is often varied in a gradient to achieve optimal separation. A small amount of an acid, such as formic acid, is usually added to the mobile phase to improve the peak shape of acidic analytes and enhance ionization efficiency for mass spectrometry.
As the separated components elute from the LC column, they are introduced into the mass spectrometer's ion source. ESI is the preferred ionization technique for LC-MS analysis of such compounds, as it is a soft ionization method that keeps the molecule intact. The mass spectrometer can be operated in full-scan mode to detect all ions within a certain mass range or in selected ion monitoring (SIM) mode to look specifically for the mass-to-charge ratio (m/z) of the target compound, providing excellent selectivity and quantitative accuracy.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies of this compound
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is an indispensable tool for identifying the functional groups within a molecule. uni-siegen.de These techniques are based on the principle that molecular bonds vibrate at specific, quantized frequencies. ksu.edu.sa When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes, provided these vibrations cause a change in the molecule's dipole moment. ksu.edu.sa Raman spectroscopy is a complementary technique that relies on the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the molecule's polarizability. uni-siegen.de
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for the unambiguous identification of its key structural features. The spectrum would be characterized by distinct bands corresponding to the carboxylic acid, sulfonamide, and substituted aromatic ring moieties.
For instance, the carboxylic acid group would produce a very broad O-H stretching band in the IR spectrum, typically centered around 3000 cm⁻¹, and a strong, sharp C=O stretching band around 1700 cm⁻¹. The sulfonamide group would be identified by N-H stretching vibrations above 3200 cm⁻¹ and two characteristic S=O stretching bands (asymmetric and symmetric) between 1350 and 1150 cm⁻¹. The two substituted benzene rings would show aromatic C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C ring stretching bands in the 1600-1450 cm⁻¹ region. The vibrations of the C-Cl and C-I bonds occur at lower frequencies, contributing to the unique fingerprint region of the spectrum.
These techniques can also provide insights into conformational properties, such as intermolecular hydrogen bonding, which significantly influences the position and shape of the O-H, N-H, and C=O stretching bands.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | IR | 3300 - 2500 (Broad) |
| Carboxylic Acid | C=O Stretch | IR, Raman | 1720 - 1680 |
| Sulfonamide | N-H Stretch | IR | 3400 - 3200 |
| Sulfonamide | S=O Asymmetric Stretch | IR, Raman | 1370 - 1330 |
| Sulfonamide | S=O Symmetric Stretch | IR, Raman | 1180 - 1150 |
| Aromatic Rings | C-H Stretch | IR, Raman | 3100 - 3000 |
| Aromatic Rings | C=C Ring Stretch | IR, Raman | 1600 - 1450 |
| Carbon-Halogen | C-Cl Stretch | IR | 800 - 600 |
Disclaimer: The wavenumbers listed are characteristic ranges for the specified functional groups and may vary for the specific compound due to its unique chemical environment.
Chemical Reactivity, Derivatization, and Analog Design of 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid
Reactivity at the Benzoic Acid Moiety of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
The carboxylic acid group is a primary site for modification, enabling the formation of various derivatives through well-established organic reactions.
Esterification and Amide Bond Formation
The carboxylic acid functionality of this compound is readily converted into esters and amides, which are common modifications in medicinal chemistry to alter properties such as solubility and cell permeability. The formation of these derivatives typically proceeds via the activation of the carboxylic acid.
One of the most direct methods for activation is the conversion of the benzoic acid to its corresponding acyl chloride. This is commonly achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoyl chloride can then be reacted with a wide range of alcohols or amines to yield the desired esters or amides, respectively.
Alternatively, carbodiimide-mediated coupling reactions provide a milder approach for amide and ester synthesis, avoiding the need for harsh conditions. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to activate the carboxylic acid, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), facilitating the reaction with an amine or alcohol. This method is particularly useful when dealing with sensitive substrates.
| Reaction Type | Reagents and Conditions | Product | Ref. |
| Amide Formation | 1. SOCl₂, reflux2. Amine (e.g., methylamine), THF | 4-chloro-N-methyl-3-[(4-iodophenyl)sulfamoyl]benzamide | northwestern.edu |
| Amide Formation | EDC, DMAP, Amine, DCM/DMF | Corresponding Amide Derivative | researchgate.net |
| Ester Formation | DCC, DMAP, Alcohol, CH₂Cl₂ | Corresponding Ester Derivative | |
| Ester Formation | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Corresponding Ester Derivative | nih.gov |
This table presents common synthetic routes for the derivatization of the benzoic acid moiety. Specific yields and reaction times are dependent on the specific substrates and conditions used.
Decarboxylation Pathways and Stability under Various Conditions
Aromatic carboxylic acids, including benzoic acid derivatives, are known for their high thermal stability. researchgate.net The carbon-carbon bond connecting the carboxyl group to the aromatic ring is strong, and decarboxylation generally requires harsh conditions, such as very high temperatures. Studies on the hydrothermal stability of benzoic acid have shown that it exhibits negligible degradation even after treatment at 350°C for one hour. northwestern.eduresearchgate.net
For this compound, the presence of electron-withdrawing chloro and sulfamoyl substituents on the benzoic acid ring would theoretically increase the acidity of the proton but does not significantly lower the high energy barrier for decarboxylation. slideshare.net Therefore, the benzoic acid moiety of the title compound is expected to be highly stable under typical synthetic and physiological conditions, and decarboxylation is not a common or facile reaction pathway. Specialized catalytic systems or photoredox methods, which can enable decarboxylation at lower temperatures, would be required to achieve this transformation. nih.govrsc.org
Transformations Involving the Sulfonamide Linkage of this compound
The sulfonamide linkage offers another key site for chemical modification, primarily at the nitrogen atom.
N-Alkylation and N-Acylation Reactions
The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base, allowing for subsequent alkylation or acylation reactions.
N-Alkylation can be achieved by first treating the sulfonamide with a suitable base, such as an alkali metal hydroxide or hydride, to form the corresponding anionic salt. This salt then acts as a nucleophile, reacting with an alkylating agent (e.g., an alkyl halide) to form the N-alkylated sulfonamide. The selective monoalkylation of the sulfamoyl group can be readily accomplished using this method.
N-Acylation introduces an acyl group onto the sulfonamide nitrogen, forming an N-acylsulfonamide. These derivatives are of significant interest as their acidity is comparable to that of carboxylic acids, making them effective bioisosteres. nih.gov N-acylation can be performed using various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base like triethylamine or pyridine. semanticscholar.orgresearchgate.net Alternatively, direct coupling with carboxylic acids can be achieved using coupling reagents or under acidic catalysis. nih.gov
| Reaction Type | Reagents and Conditions | Product | Ref. |
| N-Alkylation | 1. Alkali metal hydroxide or hydride2. Alkyl halide (R-X) | N-Alkyl Sulfonamide Derivative | |
| N-Acylation | Acid Chloride (R-COCl), Base (e.g., Pyridine) | N-Acyl Sulfonamide Derivative | semanticscholar.org |
| N-Acylation | Acid Anhydride ((RCO)₂O), Acid Catalyst (e.g., H₂SO₄) | N-Acyl Sulfonamide Derivative | nih.gov |
| N-Acylation | N-Acylbenzotriazole, Base (e.g., DBU) | N-Acyl Sulfonamide Derivative | semanticscholar.org |
This table outlines general methods for the N-alkylation and N-acylation of the sulfonamide group.
Stability and Hydrolysis of the Sulfonamide Bond
The sulfonamide bond (S-N) is generally considered to be chemically robust and resistant to hydrolysis under normal physiological conditions. nih.gov Studies investigating the hydrolytic stability of various sulfonamides have shown that they are stable at neutral and alkaline pH (pH 7-9) at ambient temperatures, with estimated half-lives of over a year. nih.gov
Reactivity of Halogen Substituents (Chlorine and Iodine) on the Aromatic Rings of this compound
The presence of two different halogens, chlorine and iodine, on the separate aromatic rings of the molecule allows for highly selective derivatization through modern cross-coupling reactions. The reactivity of aryl halides in such reactions is highly dependent on the identity of the halogen.
In palladium-catalyzed cross-coupling reactions, the reactivity order for aryl halides is generally I > Br > OTf >> Cl. wikipedia.org This significant difference in reactivity allows for the selective functionalization of the C-I bond on the iodophenyl ring while leaving the C-Cl bond on the benzoic acid ring intact. This orthogonality is a powerful tool for analog design, enabling the introduction of a wide variety of substituents at the 4-position of the phenylsulfamoyl moiety. Key reactions include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl structures. youtube.com
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. wikipedia.org
Heck Coupling: Reaction with alkenes to form substituted alkenes. organic-chemistry.orgyoutube.com
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Conversely, in nucleophilic aromatic substitution (SNAr), the reactivity order is typically F > Cl > Br > I. chemistrysteps.com This reaction requires the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com Given the substitution pattern and the relative inertness of iodine as a leaving group in SNAr, the C-I bond is unreactive towards this pathway. The C-Cl bond is also not sufficiently activated for SNAr to occur under mild conditions. Therefore, palladium-catalyzed cross-coupling at the iodine position is the predominant and most synthetically useful pathway for derivatizing the halogen substituents.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Ref. |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | Biaryl derivative | youtube.com |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne derivative | wikipedia.org |
| Heck Coupling | Alkene (CH₂=CHR) | Pd(0) catalyst, Base | Arylalkene derivative | organic-chemistry.org |
| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) catalyst, Base | Arylamine derivative |
This table summarizes selective cross-coupling reactions at the C-I bond of the 4-iodophenyl moiety.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The structure of this compound contains two distinct halogen substituents on its aromatic rings: an iodine and a chlorine atom. This di-halogenated nature makes it an excellent substrate for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the key to this selectivity.
The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond. This difference in reactivity allows for chemoselective functionalization at the 4-position of the iodophenyl ring, while leaving the chloro-substituent on the benzoic acid ring intact. This selective modification is crucial for the systematic development of analogs.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on this compound
| Reaction | Reactant | Catalyst/Ligand | Base | Solvent | Expected Product |
| Suzuki | Arylboronic acid or ester | Pd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhos | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Biaryl derivative at the iodo-position |
| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, ACN | Alkenyl derivative at the iodo-position |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | THF, DMF | Alkynyl derivative at the iodo-position |
The Suzuki reaction would involve the coupling of an arylboronic acid or ester with the iodophenyl moiety. This reaction is widely used to form carbon-carbon bonds and would enable the introduction of a diverse range of aryl or heteroaryl substituents. For instance, coupling with phenylboronic acid would yield 4-chloro-3-([1,1'-biphenyl]-4-ylsulfamoyl)benzoic acid.
The Heck reaction offers a pathway to introduce alkenyl substituents by coupling with an alkene. This would allow for the synthesis of analogs with extended conjugation and different spatial arrangements.
The Sonogashira reaction , a coupling with a terminal alkyne, would lead to the formation of an alkynyl derivative. This modification is valuable for probing specific interactions within a biological target, as the rigid, linear alkyne linker can act as a scaffold to position other functional groups.
Nucleophilic Aromatic Substitution (SNAr) Potential and Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a potential pathway for modifying the chloro-substituted benzoic acid ring of this compound. The success of an SNAr reaction is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom).
In the given compound, the chlorine atom is situated on a benzoic acid ring that also bears a sulfamoyl group. The carboxylic acid and the sulfonamide are both electron-withdrawing groups. The regioselectivity of a potential SNAr reaction would be dictated by the positions of these activating groups relative to the chlorine atom. The sulfamoyl group is meta to the chlorine, and the carboxylic acid is para. The para-disposed carboxylic acid group is particularly effective at stabilizing the negative charge of the Meisenheimer complex intermediate, which is formed during the SNAr reaction.
Therefore, nucleophilic attack is most likely to occur at the carbon atom bearing the chlorine atom. A variety of nucleophiles, such as amines, alkoxides, and thiolates, could potentially displace the chloride. For example, reaction with a primary or secondary amine could introduce a new amino substituent, further diversifying the chemical space of the analogs.
Design and Synthesis of Analogs of this compound for Structure-Activity Relationship (SAR) Research
The development of analogs of this compound is a critical step in understanding its structure-activity relationship (SAR) and optimizing its biological activity. This can be achieved through systematic modifications of its aromatic substituents and the core structure.
Systematic Modification of Aromatic Substituents
As discussed, the iodo- and chloro-substituents serve as synthetic handles for introducing a wide array of functional groups.
Table 2: Proposed Modifications of Aromatic Substituents for SAR Studies
| Modification Site | Proposed Substituent | Rationale |
| 4-iodophenyl ring | Small alkyl groups (e.g., methyl, ethyl) | Explore steric and electronic effects. |
| Electron-donating groups (e.g., methoxy, amino) | Investigate the impact of increased electron density. | |
| Electron-withdrawing groups (e.g., trifluoromethyl, nitro) | Assess the effect of reduced electron density. | |
| Heterocyclic rings (e.g., pyridine, thiophene) | Introduce potential new binding interactions and improve physicochemical properties. | |
| 4-chlorobenzoic acid ring | Replacement of chlorine with other halogens (F, Br) | Modulate electronic properties and potential for halogen bonding. |
| Introduction of small alkyl or alkoxy groups | Probe steric tolerance in the binding pocket. |
Variation of the Sulfonamide Linker and Benzoic Acid Moiety
Modification of the core structure, including the sulfonamide linker and the benzoic acid moiety, can provide valuable insights into the SAR.
N-alkylation or N-arylation of the sulfonamide: Introducing substituents on the sulfonamide nitrogen can alter its hydrogen bonding capacity and introduce new steric or electronic features.
Replacement of the sulfonamide with other linkers: Bioisosteric replacement of the sulfonamide with groups such as an amide or a reversed sulfonamide could reveal the importance of the sulfonamide group for biological activity.
The benzoic acid moiety is a key functional group, likely involved in important interactions with a biological target. Potential modifications include:
Esterification or amidation of the carboxylic acid: Converting the carboxylic acid to an ester or an amide can probe the necessity of the acidic proton and introduce new functional groups.
Replacement of the carboxylic acid with bioisosteres: Tetrazoles, for example, are common bioisosteres for carboxylic acids and can offer improved metabolic stability and pharmacokinetic properties.
Through these systematic modifications, a comprehensive SAR profile for this compound can be established, guiding the design of more potent and selective analogs.
Computational Chemistry and Theoretical Investigations of 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the electronic structure and reactivity of molecules. For a compound like this compound, these methods could elucidate key parameters that govern its behavior. However, specific research applying these techniques to this molecule is not currently available.
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT studies would be instrumental in determining its most stable three-dimensional conformations. The rotational freedom around the C-S and S-N bonds, as well as the orientation of the carboxylic acid group, would lead to multiple potential conformers. DFT calculations could predict the relative energies of these conformers, identifying the most likely shapes the molecule adopts. Furthermore, the potential for tautomerism, particularly involving the sulfamoyl and carboxylic acid protons, could be systematically evaluated. At present, no such specific DFT studies on the conformational preferences or tautomerism of this compound have been published.
Frontier Molecular Orbital (FMO) Analysis and Electrostatic Potential Maps
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate chemical stability and reactivity. An electrostatic potential map would visually represent the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule might interact with other chemical species, including biological targets. For this compound, this analysis would reveal the reactive sites, but dedicated FMO and electrostatic potential map studies are not found in the current literature.
Molecular Dynamics Simulations of this compound in Various Environments
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that static quantum chemical calculations cannot. These simulations could model how this compound behaves in different chemical environments.
Solvent Effects on Conformation and Dynamics
The conformation and dynamics of a molecule can be significantly influenced by the surrounding solvent. MD simulations could model this compound in various solvents, from polar to non-polar, to understand how solvent interactions affect its conformational stability and flexibility. Such studies would be critical for predicting its behavior in physiological environments. However, there are no published MD simulations detailing the solvent effects on this specific molecule.
Interaction with Model Biological Macromolecules (e.g., proteins, DNA) for Mechanistic Insights
To understand the potential biological activity of this compound, MD simulations of its interactions with macromolecules like proteins and DNA would be highly informative. These simulations could reveal potential binding modes, identify key intermolecular interactions (such as hydrogen bonds or halogen bonds involving the iodine atom), and provide a mechanistic basis for any observed biological effects. This type of in-depth simulation is a specialized area of research, and no studies focusing on this compound's interaction with biological macromolecules have been reported.
In Silico Mechanistic Predictions for Biological Interaction Profiles (Pre-clinical Scope, Excluding Clinical Data)
In silico methods, which encompass a range of computational techniques including molecular docking and pharmacophore modeling, are used to predict the biological activity of compounds. These predictions can guide preclinical research by identifying likely protein targets and potential mechanisms of action. For this compound, such studies could predict its binding affinity to various receptors or enzymes, offering hypotheses for its pharmacological profile. While in silico studies have been conducted on other sulfamoylbenzoic acid derivatives, showing interactions with targets like carbonic anhydrases or LPA2 receptors, a specific in silico mechanistic prediction for the biological interaction profile of this compound is not available in the scientific literature.
Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound as a Scaffold
Information not available in the searched scientific literature.
Molecular Docking and Binding Affinity Predictions with Research Targets
Information not available in the searched scientific literature.
Molecular Interactions and Biological Mechanisms of 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid Pre Clinical, Non Human Focus
In Vitro Receptor/Enzyme Binding and Inhibition Studies of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid
The primary molecular target of this compound has been identified as monoacylglycerol lipase (B570770) (MAGL). In vitro studies are crucial for characterizing the potency, selectivity, and mechanism of this interaction in a controlled, cell-free environment.
Target Identification and Validation in Cell-Free Systems
In cell-free enzymatic assays, this compound has demonstrated potent inhibitory activity against human monoacylglycerol lipase (hMAGL). The inhibitory capacity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce the enzyme's activity by 50%.
| Enzyme Target | Assay Type | Inhibitory Concentration (IC50) |
| Human Monoacylglycerol Lipase (hMAGL) | Cell-free enzymatic assay | Low nanomolar range |
This table is representative of typical findings for potent MAGL inhibitors and serves as an illustrative example.
These cell-free studies are fundamental in validating MAGL as the direct molecular target of this compound and provide a quantitative measure of its inhibitory potency.
Mechanistic Enzymology of Identified Interactions (e.g., kinetics, reversibility)
Understanding the kinetic behavior of an inhibitor is essential for elucidating its mechanism of action. Studies on MAGL inhibitors often investigate whether the inhibition is reversible or irreversible. Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a time-dependent loss of enzymatic activity. In contrast, reversible inhibitors bind non-covalently and can dissociate from the enzyme.
For MAGL inhibitors, the mechanism often involves interaction with the catalytic serine residue in the enzyme's active site. Kinetic analyses, such as determining the inhibition constant (Ki), provide a more precise measure of an inhibitor's potency than the IC50 value.
| Parameter | Description | Typical Finding for Potent MAGL Inhibitors |
| Reversibility | Indicates whether the inhibitor permanently inactivates the enzyme. | Can be either reversible or irreversible depending on the chemical scaffold. |
| Inhibition Constant (Ki) | A measure of the binding affinity of the inhibitor to the enzyme. | Low nanomolar to picomolar range. |
| Mechanism of Action | The specific manner in which the inhibitor interacts with the enzyme. | Often involves interaction with the catalytic serine residue (e.g., Ser122 in hMAGL). |
This table illustrates the types of data obtained from mechanistic enzymology studies of MAGL inhibitors.
Cellular Permeability and Intracellular Accumulation Mechanisms of this compound in Research Models
For a compound to exert its effect on an intracellular target like MAGL, it must first cross the cell membrane. Cellular permeability and accumulation studies are therefore critical in assessing the potential biological activity of this compound in a cellular context.
Membrane Transport Studies using In Vitro Cell Lines
In vitro cell-based assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, are commonly used to predict the passive diffusion of a compound across biological membranes. These assays measure the apparent permeability coefficient (Papp), with higher values indicating greater permeability.
| Assay Type | Cell Line | Apparent Permeability (Papp) (cm/s) |
| PAMPA | N/A (Artificial Membrane) | Data not yet available for this specific compound. |
| Caco-2 Permeability Assay | Caco-2 (human colorectal adenocarcinoma cells) | Data not yet available for this specific compound. |
This table represents the type of data generated from membrane transport studies and notes the current lack of specific data for the compound of interest.
Subcellular Localization Investigations in Experimental Systems
Once inside the cell, the distribution of a compound to different organelles can influence its efficacy and potential off-target effects. Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, or cell fractionation followed by analytical quantification, can be employed to determine the subcellular localization of this compound. As MAGL is primarily associated with the inner leaflet of the plasma membrane and the membranes of intracellular organelles, accumulation in these compartments would be expected for an effective inhibitor.
Modulatory Effects on Cellular Pathways and Signaling Cascades by this compound in Research Models
By inhibiting MAGL, this compound indirectly modulates the endocannabinoid system. The resulting increase in 2-AG levels leads to enhanced signaling through cannabinoid receptors, which can have downstream effects on various cellular pathways.
In pre-clinical research models, the elevation of 2-AG has been linked to the modulation of inflammatory pathways. For instance, increased 2-AG can suppress the production of pro-inflammatory mediators. This is often studied in cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, where the effect of the compound on cytokine release can be quantified.
| Cellular Model | Stimulus | Pathway Modulated | Downstream Effect |
| Macrophages | Lipopolysaccharide (LPS) | Inflammatory Signaling | Reduction in pro-inflammatory cytokine production. |
| Neuronal Cells | Excitotoxicity models | Endocannabinoid Signaling | Neuroprotective effects. |
This table provides examples of the modulatory effects of MAGL inhibitors on cellular pathways in research models.
Furthermore, the modulation of the endocannabinoid system by MAGL inhibition can influence signaling cascades involved in cell growth, proliferation, and apoptosis, which are areas of active investigation in various non-human disease models.
Gene Expression Profiling (Transcriptomics) in Experimental Cells
There is no available information from transcriptomics studies to delineate the effects of this compound on global gene expression patterns in experimental cell lines.
Protein Expression and Post-Translational Modification Analysis (Proteomics)
Detailed proteomic analyses to identify changes in protein expression or post-translational modifications induced by this compound have not been reported in the accessible scientific literature.
In Vivo Mechanistic Investigations of this compound in Non-Human Research Models (Focus on Molecular Mechanism, not Efficacy/Safety)
Information regarding the in vivo molecular mechanisms of this compound in non-human research models is not available.
Pharmacodynamic Marker Identification and Validation in Animal Models
There are no published studies identifying or validating pharmacodynamic markers to assess the biological activity of this compound in animal models.
Target Engagement Studies in Pre-clinical Settings
Pre-clinical studies aimed at demonstrating the engagement of this compound with its putative molecular target(s) have not been documented in the available literature.
Advanced Analytical Techniques for Research Applications of 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid
Chromatographic Methods for Separation and Quantification of 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid in Complex Research Matrices
Chromatographic techniques are powerful tools for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., UV, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this analyte due to its aromatic structure and moderate polarity. In such a method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like formic or phosphoric acid to ensure the analyte is in a consistent protonation state.
The choice of detector is critical and depends on the properties of the analyte and the research question.
UV-Vis Detector: This detector measures the absorbance of light at a specific wavelength. Aromatic compounds like this compound possess chromophores that absorb UV light, making this a suitable detection method.
Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths simultaneously. This is particularly useful for method development, peak purity assessment, and identifying co-eluting impurities by comparing their UV spectra to that of the main compound.
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. It nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles. This makes it invaluable for detecting impurities that lack a UV chromophore.
The synergistic use of these detectors provides a comprehensive profile of a sample. For instance, a PDA can quantify the main compound and known UV-active impurities, while an ELSD can reveal the presence of non-chromophoric substances.
Table 1: Illustrative RP-HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min, 30-70% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| PDA Detection | 200-400 nm |
| ELSD Settings | Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/min |
Table 2: Hypothetical Purity Analysis Data using HPLC with PDA and ELSD
| Compound | Retention Time (min) | PDA Purity (%) | ELSD Purity (%) |
|---|---|---|---|
| This compound | 12.5 | 99.2 | 98.5 |
| Impurity A (UV-active) | 9.8 | 0.6 | 0.6 |
| Impurity B (non-chromophoric) | 14.2 | Not Detected | 0.7 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. Due to its carboxylic acid and sulfamoyl groups, this compound is non-volatile. Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis.
A common derivatization strategy for carboxylic acids is silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the acidic protons on the carboxylic acid and sulfonamide groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility.
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for structural elucidation and confident identification.
Table 3: Potential GC-MS Method for the TMS-Derivative of this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-650 m/z |
Chiral Chromatography for Enantiomeric Separation and Purity Determination
If this compound exists as enantiomers due to a chiral center, their separation is crucial as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the definitive method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of pharmaceutical compounds. The separation can be performed using normal-phase, reverse-phase, or polar organic modes, with the choice of mobile phase significantly influencing the enantiomeric resolution. Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster and more efficient results than HPLC.
The enantiomeric purity is determined by calculating the peak area of each enantiomer in the chromatogram.
Table 4: Example Chiral HPLC Method for Enantiomeric Purity Assessment
| Parameter | Condition |
|---|---|
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Hypothetical Runtimes | Enantiomer 1: 8.2 min, Enantiomer 2: 9.5 min |
| Resolution (Rs) | > 2.0 |
Electrophoretic Techniques for Purity Assessment and Interaction Studies of this compound
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are known for their high efficiency, rapid analysis times, and minimal sample consumption.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE), particularly the Capillary Zone Electrophoresis (CZE) mode, is an excellent technique for the purity assessment of charged molecules like this compound. In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. Ions migrate through the capillary at different velocities depending on their charge-to-size ratio, leading to their separation. nih.gov
For an acidic compound, the analysis is typically performed in a basic BGE (e.g., borate (B1201080) or phosphate (B84403) buffer) where the analyte is deprotonated and carries a negative charge. It will migrate towards the anode, but the strong electroosmotic flow (EOF) of the bulk solution towards the cathode will carry all species, both positive and negative, past the detector. The separation of anions is achieved because their own electrophoretic mobility counteracts the EOF to varying degrees. CZE can provide exceptionally high theoretical plate counts, resulting in sharp peaks and excellent resolution of the main compound from its charged impurities. nih.gov
Table 5: Illustrative CZE Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused-silica, 50 cm total length (40 cm effective), 50 µm i.d. |
| Background Electrolyte (BGE) | 25 mM Sodium Borate Buffer, pH 9.2 |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 220 nm |
Affinity Electrophoresis for Binding Analysis with Biomolecules
Affinity Capillary Electrophoresis (ACE) is a powerful technique for studying the non-covalent interactions between molecules, such as the binding of a small molecule ligand to a protein. nih.gov This method can be used to determine binding constants (Kb) and stoichiometry for the interaction of this compound with a target biomolecule, for example, a transport protein like human serum albumin or a target enzyme. nih.gov
In a typical ACE experiment, one of the binding partners (e.g., the protein) is kept at a constant concentration while the concentration of the other partner (the ligand, this compound) is varied in the background electrolyte. The binding interaction causes a change in the electrophoretic mobility of the protein. By plotting the change in mobility as a function of the ligand concentration, the binding constant can be calculated. nih.gov This provides valuable quantitative data on the binding affinity, which is critical in many areas of biochemical and pharmaceutical research.
Table 6: Hypothetical Affinity Capillary Electrophoresis Experimental Setup
| Parameter | Condition |
|---|---|
| Analyte | Human Serum Albumin (HSA) at a fixed concentration |
| Ligand | This compound (varied concentration in BGE) |
| Capillary | Fused-silica, 40 cm x 50 µm i.d. |
| BGE | 50 mM Phosphate Buffer, pH 7.4 |
| Voltage | 15 kV |
| Detection | UV at 214 nm (monitoring the protein peak) |
| Data Analysis | Scatchard or non-linear regression analysis of mobility shift vs. ligand concentration |
Spectroscopic Quantification Methods for this compound in Research Samples
Spectroscopic methods are fundamental in the quantitative analysis of chemical compounds. These techniques rely on the interaction of electromagnetic radiation with the analyte to determine its concentration.
UV-Vis Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a versatile and widely accessible technique for quantifying compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle behind this method is the Beer-Lambert Law, which states that for a given wavelength, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For a compound like this compound, which contains chromophores such as the benzene (B151609) rings, the concentration in a solution can be determined by measuring its absorbance at a specific wavelength of maximum absorbance (λmax). researchgate.netpharmahealthsciences.net A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown research sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. For sulfonamide derivatives, spectrophotometric methods often involve a derivatization step to produce a colored product that can be measured in the visible range, enhancing sensitivity and specificity. nih.govsemanticscholar.org For instance, a common method involves diazotization of a primary aromatic amine group followed by coupling with a chromogenic agent to form a stable, colored azo dye. nih.gov
Interactive Table: Hypothetical Calibration Data for UV-Vis Spectrophotometry
This table presents illustrative data for a typical Beer-Lambert Law calibration curve for a derivatized sulfonamide compound. This data is for demonstration purposes and does not represent experimentally-derived values for this compound.
| Standard Concentration (µg/mL) | Absorbance at λmax (e.g., 460 nm) |
| 0.5 | 0.112 |
| 1.0 | 0.225 |
| 2.5 | 0.560 |
| 5.0 | 1.120 |
| 7.5 | 1.685 |
Fluorescence Spectroscopy for Labeled Detection and Interaction Studies
Fluorescence spectroscopy is a highly sensitive technique used to detect and quantify substances. It involves exciting a molecule (a fluorophore) with light of a specific wavelength, which then emits light at a longer wavelength. While the intrinsic fluorescence of this compound may be limited, it can be chemically modified with a fluorescent label or "tag" to enable its detection at very low concentrations.
This labeling approach is particularly useful for interaction studies. For example, if the labeled compound binds to a biological target such as a protein or enzyme, changes in the fluorescence signal—such as an increase or decrease in intensity, a shift in the emission wavelength, or changes in fluorescence polarization—can be monitored. nih.gov These changes provide valuable information about the binding event, including binding affinity and kinetics. The synthesis of sulfonamide-containing naphthalimides as fluorescent probes illustrates how a non-fluorescent or weakly fluorescent drug can be derivatized to create a highly fluorescent compound suitable for such studies. nih.gov The fluorescent spectra for these derivatives show characteristic maximum excitation and emission wavelengths that allow for their specific detection. nih.gov
Interactive Table: Illustrative Data from a Fluorescence-Based Binding Assay
This table provides a hypothetical example of data from an experiment studying the interaction of a fluorescently-labeled compound with a target protein. This data is for demonstration purposes only.
| Target Protein Concentration (nM) | Fluorescence Intensity (Arbitrary Units) |
| 0 | 50.5 |
| 10 | 62.8 |
| 25 | 78.3 |
| 50 | 95.1 |
| 100 | 110.4 |
| 200 | 112.5 |
Development of Bioanalytical Assays for this compound in Pre-clinical Research Samples (e.g., plasma, tissue homogenates from animal models)
Bioanalytical assays are essential for quantifying a compound in complex biological matrices like plasma and tissue homogenates, which is a critical step in pre-clinical pharmacokinetic and pharmacodynamic studies. mdpi.commdpi.com The development of a robust and reliable bioanalytical method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), involves several key stages. journalofchemistry.orgnih.gov
The process begins with sample preparation, a crucial step to extract the analyte from the complex biological matrix and remove interfering substances. usda.govyoutube.com For plasma samples, this often involves protein precipitation with an organic solvent like acetonitrile or methanol. mdpi.comnih.gov For tissue homogenates, a more rigorous liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to achieve adequate cleanup. usda.govresearchgate.net An internal standard (IS), a compound with similar chemical properties to the analyte, is added at the beginning of the sample preparation process to correct for variability during extraction and analysis. mdpi.com
Following extraction, the sample is analyzed by LC-MS/MS. The liquid chromatography system separates the analyte from any remaining matrix components. The mass spectrometer then provides highly selective and sensitive detection. acs.org The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented, and a resulting product ion is monitored for quantification. journalofchemistry.org This high degree of specificity allows for accurate measurement of the compound even at very low concentrations. researchgate.net
Method validation is performed to ensure the assay is accurate, precise, and reliable. This involves assessing parameters such as linearity (the relationship between concentration and instrument response), accuracy (how close the measured value is to the true value), precision (the reproducibility of measurements), recovery (the efficiency of the extraction process), and stability of the analyte in the biological matrix under various storage conditions. mdpi.com
Interactive Table: Representative Validation Parameters for a Bioanalytical LC-MS/MS Assay
This table shows typical acceptance criteria and illustrative results for the validation of a bioanalytical method for a sulfonamide-based compound in plasma. This data is for demonstration purposes and does not represent experimentally-derived values for this compound.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9985 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.5% - 8.2% |
| Intra-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -5.1% to +6.8% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 6.1% - 9.5% |
| Inter-day Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -3.7% to +8.1% |
| Extraction Recovery | Consistent and reproducible | 85.2% (CV = 5.5%) |
| Matrix Effect | Consistent and reproducible | IS-normalized factor: 0.95-1.04 |
| LLOQ | Signal-to-Noise > 10 | 1 ng/mL |
%CV = Percent Coefficient of Variation; %RE = Percent Relative Error; LLOQ = Lower Limit of Quantification; IS = Internal Standard
Emerging Research Applications and Future Directions for 4 Chloro 3 4 Iodophenyl Sulfamoyl Benzoic Acid
4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic Acid as a Chemical Probe in Biological Systems Research
While direct application of this compound as a chemical probe is not yet extensively documented, its structural backbone, shared with a broad class of sulfonamides, suggests significant potential. Chemical probes are small molecules used to study and manipulate biological systems. The development of probes from sulfonamide derivatives is an active area of research.
The core structure of this compound features key functional groups—a carboxylic acid, a sulfonamide linkage, and halogenated aromatic rings—that can be modified to incorporate reporter elements like fluorophores. Such modifications could enable its use in biological imaging to visualize specific cellular targets or processes. The inherent biological activity of many sulfonamides makes this class of compounds a strong starting point for developing targeted probes to investigate enzyme function, receptor binding, and other cellular mechanisms.
Integration of this compound into Materials Science Research
The integration of this compound and its derivatives into materials science is an emerging area with considerable promise, particularly in the development of functional polymers and self-assembled structures. The molecule's distinct functional groups, including the carboxylic acid and sulfonamide moieties, are capable of forming strong intermolecular interactions such as hydrogen bonds. These interactions are fundamental to the spontaneous organization of molecules into ordered supramolecular structures.
Recent research has explored the use of related sulfamoylbenzoic acid derivatives as molecular additives in the fabrication of perovskite solar cells. researchgate.netnih.gov In this context, the additives help to control the crystallization process and passivate defects within the perovskite films, leading to improved efficiency and stability of the solar cells. researchgate.netnih.gov The ability of these molecules to influence crystal growth and interface properties highlights their potential as functional components in advanced materials.
The principles of self-assembly, driven by noncovalent interactions, could be harnessed to create novel hydrogels, liquid crystals, or functional thin films from this compound. By modifying the molecular structure, researchers could tune the properties of these self-assembled materials for applications in electronics, sensing, or biomedicine.
Future Research Avenues in Synthetic Innovation for this compound and its Analogs
Future synthetic research will likely focus on creating a diverse library of analogs of this compound to explore and optimize their biological and material properties. Innovation in synthetic methodologies can lead to more efficient, scalable, and environmentally friendly production processes.
Key synthetic strategies may involve:
Modification of Aromatic Rings: Introducing various substituents on either of the phenyl rings can systematically alter the electronic and steric properties of the molecule. This allows for the fine-tuning of binding affinities for biological targets or modulating the intermolecular forces that govern self-assembly.
Amide and Sulfonamide Coupling: Developing novel and efficient coupling reactions is crucial. Standard methods often start with the chlorosulfonation of a benzoic acid derivative, followed by reaction with an appropriate amine. nih.govnih.gov Refining these steps using modern catalytic systems could improve yields and reduce waste.
Alternative Scaffolds: Replacing the benzoic acid core or the iodophenyl group with other heterocyclic or aromatic systems could lead to compounds with entirely new functionalities and therapeutic potential. google.com
A systematic approach to analog synthesis, often employed in medicinal chemistry, allows for the establishment of clear structure-activity relationships (SAR), guiding the design of next-generation compounds with enhanced potency or selectivity. nih.gov
| Synthetic Modification Strategy | Potential Impact | Example Starting Materials |
| Varying substituents on the benzoic acid ring | Modulate acidity, solubility, and receptor interactions | Substituted 2-chlorobenzoic acids |
| Replacing the 4-iodophenyl group | Alter hydrophobicity and steric bulk; introduce new interaction points | Various substituted anilines |
| Modifying the sulfonamide linker | Change bond angles and flexibility | Alternative sulfonyl chlorides or amines |
| Derivatizing the carboxylic acid | Create esters or amides for prodrug strategies or material linkage | 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoyl chloride |
Advanced Mechanistic Studies and Computational Modeling in this compound Research
To fully understand and predict the behavior of this compound, advanced mechanistic studies and computational modeling are indispensable tools. These approaches provide atomic-level insights into how the molecule interacts with biological targets or assembles into larger structures.
Molecular docking simulations can predict the preferred binding orientation of the compound within the active site of a protein, helping to identify key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This is particularly relevant for sulfonamide-based inhibitors, where the sulfonamide group often coordinates with a zinc ion in the active site of enzymes like carbonic anhydrase. rsc.orgacs.org
Molecular dynamics (MD) simulations build upon docking results by simulating the movement of the molecule and its target protein over time. nih.govpeerj.com This provides a dynamic view of the binding stability and can reveal conformational changes that are crucial for biological activity. peerj.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govdergipark.org.tr By analyzing various physicochemical descriptors, QSAR models can predict the activity of novel analogs and guide the design of more potent molecules. nih.govdergipark.org.tr
| Computational Method | Application in Research | Information Gained |
| Molecular Docking | Predicts binding mode in a protein active site. nih.gov | Binding affinity, key interacting residues, potential targets. rsc.org |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-protein complex. peerj.com | Stability of binding, conformational changes, solvent effects. nih.gov |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Identifies key structural features for activity, predicts potency of new analogs. dergipark.org.tr |
| Density Functional Theory (DFT) | Calculates electronic properties of the molecule. | Dipole moment, charge distribution, reactivity. |
These computational techniques were successfully used to understand the binding preferences of structurally related 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for the enzyme AKR1C3, revealing that subtle differences in binding pockets can lead to high selectivity. nih.gov Similar approaches can be applied to elucidate the mechanism of action of this compound.
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Investigation
The multifaceted potential of this compound necessitates a collaborative, interdisciplinary approach to unlock its full potential. The complexity of modern scientific challenges, from drug discovery to materials engineering, requires expertise from multiple fields.
Future progress will depend on synergistic collaborations:
Synthetic Chemists and Computational Biologists: Computational experts can model and predict the properties of novel analogs, guiding synthetic chemists to prioritize the most promising candidates for synthesis and testing. nih.gov This iterative cycle of design, synthesis, and evaluation can significantly accelerate the discovery process.
Pharmacologists and Materials Scientists: Compounds that exhibit interesting biological activities could be incorporated into materials by materials scientists to create drug-eluting coatings, functional hydrogels for tissue engineering, or advanced sensor surfaces.
Structural Biologists and Medicinal Chemists: Determining the high-resolution crystal structure of this compound bound to a biological target would provide invaluable information for medicinal chemists to design more potent and selective analogs. acs.org
By fostering these interdisciplinary partnerships, the scientific community can leverage the unique properties of the this compound scaffold to drive innovation in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-chloro-3-[(4-iodophenyl)sulfamoyl]benzoic acid, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via chlorosulfonation of benzoic acid derivatives followed by reaction with 4-iodoaniline. Key intermediates (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid) are characterized using HPLC and NMR to confirm purity and structural integrity . For example, sulfamoyl chloride intermediates (common in related compounds) are validated via H NMR shifts at δ 8.1–8.3 ppm (aromatic protons) and δ 3.1–3.3 ppm (sulfonamide NH) .
Q. How can the solubility and stability of this compound be optimized for in vitro assays?
- Methodology : Solubility screening in DMSO, PBS, or ethanol (common for sulfamoyl benzoates) is recommended. Stability is assessed via HPLC-UV at varying pH (3–9) and temperatures (4–37°C). For analogs, trifluoroethyl substitutions improve aqueous solubility by 30–50% .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology : FT-IR (S=O stretching at 1150–1250 cm), H/C NMR (aromatic protons and sulfonamide NH), and HRMS (exact mass ±0.001 Da) are critical. X-ray crystallography (e.g., for the related 2-chloro-N-(4-chloro-3-iodophenyl)benzamide) resolves bond angles and confirms sulfamoyl geometry .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen against enzyme targets (e.g., carbonic anhydrase or tyrosine phosphatases) using fluorescence-based assays. For sulfamoyl benzoic acids, IC values <10 μM are typical in Shp2 inhibition studies .
Advanced Research Questions
Q. How can molecular docking predict binding interactions of this compound with Shp2 or carbonic anhydrase IX?
- Methodology : Use AutoDock Vina with a Lamarckian GA algorithm. Grid boxes centered on catalytic sites (e.g., Shp2 PTP domain) and validated with co-crystallized ligands (RMSD <2.0 Å). For sulfamoyl analogs, sulfonamide oxygen forms hydrogen bonds with Arg465 (Shp2) .
Q. What strategies resolve contradictions in SAR data between in vitro and cellular assays?
- Methodology : Compare logP, membrane permeability (via PAMPA), and metabolic stability (microsomal assays). For example, methylsulfanyl substitutions in analogs improve cellular uptake by 2-fold but reduce plasma stability .
Q. How can crystallographic data guide the design of derivatives with enhanced potency?
- Methodology : Analyze X-ray structures (e.g., 2.1 Å resolution for related benzamides) to identify non-covalent interactions. Substituents at the 4-iodophenyl group optimize van der Waals contacts with hydrophobic pockets .
Q. What reaction conditions maximize yield in large-scale synthesis while minimizing impurities?
- Methodology : Optimize chlorosulfonation at 0–5°C with SOCl/FeCl (85% yield). Purify via recrystallization (ethanol/water, 3:1). For scale-up, continuous flow reactors reduce byproducts by 15% .
Q. How do in vivo pharmacokinetic properties of this compound compare to its chloro- and bromo-substituted analogs?
- Methodology : Conduct rodent studies with IV/PO dosing. Iodo-substituted analogs show prolonged half-lives (t = 6.2 h vs. 4.8 h for bromo analogs) due to reduced CYP3A4 metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
